molecular formula C9H10FNO4S B13178500 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

Cat. No.: B13178500
M. Wt: 247.25 g/mol
InChI Key: NSQDNJPCYCFREF-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is a fluorinated aromatic compound featuring a nitro group (-NO₂) at the para position relative to the fluorine atom and a propane-1-sulfonyl (-SO₂C₃H₇) group at the ortho position. The fluorine atom enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

1-fluoro-4-nitro-2-propylsulfonylbenzene

InChI

InChI=1S/C9H10FNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3

InChI Key

NSQDNJPCYCFREF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a fluoro-substituted benzene ring followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and sulfonyl groups can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

1-Fluoro-4-(phenylsulfonyl)benzene (CAS 312-31-2)

  • Structure : Replaces propane-1-sulfonyl with phenylsulfonyl (-SO₂C₆H₅).
  • Lower molecular weight (C₁₂H₉FO₂S vs. C₉H₉FNO₄S for the target compound) may affect crystallinity and melting points.
  • Applications : Used as a precursor in sulfonamide-based drug development due to its stability .

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene (CAS 1262413-56-8)

  • Structure : Substitutes propane-1-sulfonyl with a trifluoroethyl (-CF₂CF₃) group.
  • Key Differences :
    • The trifluoroethyl group is highly electronegative, increasing the compound’s resistance to metabolic degradation compared to alkyl sulfonyl groups .
    • Molecular weight (223.12 g/mol) is lower than the target compound (estimated ~259.23 g/mol), influencing volatility and solubility .

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 1881328-94-4)

  • Structure : Replaces propane-1-sulfonyl with trifluoroethoxy (-OCH₂CF₃).
  • Key Differences :
    • The ether linkage (-O-) enhances flexibility but reduces thermal stability compared to sulfonyl groups.
    • Higher electronegativity of trifluoroethoxy may alter reactivity in nucleophilic aromatic substitution .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene C₉H₉FNO₄S ~259.23 (calculated) -SO₂C₃H₇, -NO₂, -F High polarity, moderate solubility in organic solvents
1-Fluoro-4-(phenylsulfonyl)benzene C₁₂H₉FO₂S 236.26 -SO₂C₆H₅, -F Crystalline solid, mp ~120–125°C
1-Fluoro-4-nitro-2-(trifluoroethyl)benzene C₈H₅F₄NO₂ 223.12 -CF₂CF₃, -NO₂, -F Liquid at RT, bp not reported

Biological Activity

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a fluoro group, a nitro group, and a sulfonyl moiety, which may contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

  • Chemical Formula: C9H10FNO4S
  • Molecular Weight: 235.25 g/mol
  • CAS Number: 775-31-5
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various sulfonyl-containing compounds. Compounds similar to this compound have shown significant antibacterial and antifungal activities. For instance, derivatives with similar structural motifs have been tested against Gram-positive and Gram-negative bacteria using disk diffusion methods, revealing promising results in inhibiting bacterial growth .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as nitro and fluoro significantly influences the biological activity of aromatic compounds. The nitro group is known to enhance the electrophilic character of the molecule, which can lead to increased reactivity with biological targets. The sulfonyl group may also contribute to solubility and bioavailability, making it a favorable feature in drug design .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Among these compounds, those structurally similar to this compound demonstrated strong inhibition zones, indicating potent antibacterial properties. The minimum inhibitory concentrations (MICs) were determined using microbroth dilution techniques, with some derivatives achieving MIC values as low as 10 µg/mL against resistant strains .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized several derivatives based on the structure of this compound and tested them against human breast cancer cell lines (MCF7). The most active derivative exhibited an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that this compound induced G2/M cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the toxicological profile of this compound. Preliminary toxicity studies indicate that at higher concentrations, this compound can exhibit cytotoxic effects on non-target cells. Therefore, further investigations are necessary to determine safe dosage levels for potential therapeutic applications.

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